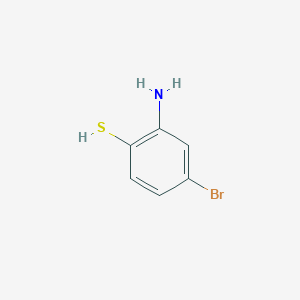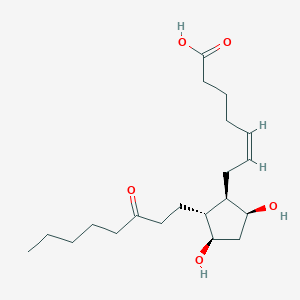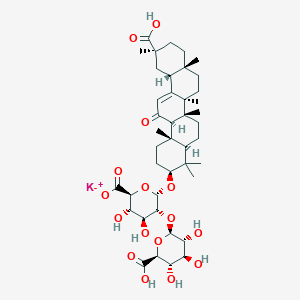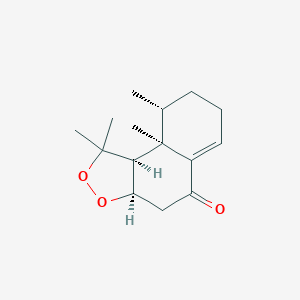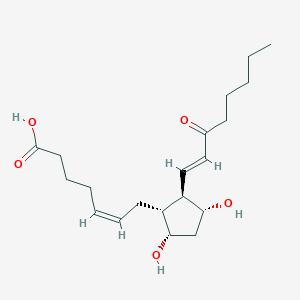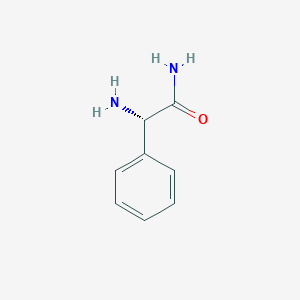
Ethyl (e)-3-(4-phenoxyphenyl)acrylate
Vue d'ensemble
Description
Ethyl (e)-3-(4-phenoxyphenyl)acrylate is a type of organic compound. It likely contains an acrylate group, which is a common feature in monomers for polymer production . The phenoxy and phenyl groups suggest that this compound may have aromatic properties .
Synthesis Analysis
While specific synthesis methods for Ethyl (e)-3-(4-phenoxyphenyl)acrylate are not available, similar compounds are often synthesized through reactions involving corresponding acids and alcohols .Applications De Recherche Scientifique
Fluorescence and Anti-Cancer Activity : A study on the isomers of 2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, which shares structural similarities with Ethyl (e)-3-(4-phenoxyphenyl)acrylate, highlighted their potential in fluorescence and anti-cancer applications. The E, E isomers exhibit higher quantum efficiency and longer fluorescent lifetime, which may have implications for medical imaging and cancer treatment (Majeed Irfan et al., 2021).
Biological Metabolism and Detoxification : Ethyl acrylate is known to metabolize and detoxify rapidly at low concentrations. This property, demonstrated through its high rate of conjugation with glutathione and binding to tissue protein, is crucial for its safe use in various applications (D. Potter & T. Tran, 1992).
Supramolecular Assembly : The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate forms a three-dimensional supramolecular network. This property is significant for materials science, particularly in the self-assembly of complex structures (Catiúcia R M O Matos et al., 2016).
Catalysis in Chemical Synthesis : A nickel-based catalyst has been used for the vinylation of bromobiphenyls to produce compounds like ethyl 4-(4′-hydroxyphenyl)cinnamate, demonstrating the role of ethyl acrylate derivatives in synthetic chemistry (A. Kelkar et al., 1994).
Material Science and Polymer Chemistry : Ethylene/ethyl acrylate/carbon monoxide terpolymers exhibit high miscibility with poly(vinyl chloride), indicating their potential in creating diverse polymer compositions for various industrial applications (L. Robeson & J. Mcgrath, 1977).
Photoinitiators for Polymerization : Styryl dyes, when used as photoinitiators, can effectively initiate the free radical polymerization of ethyl acrylate under UV-vis light. This finding is relevant for polymer manufacturing and material processing (J. Sokołowska et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOUGMRFQWZBH-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-phenoxyphenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



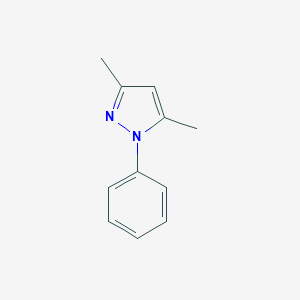
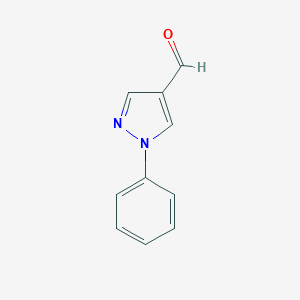
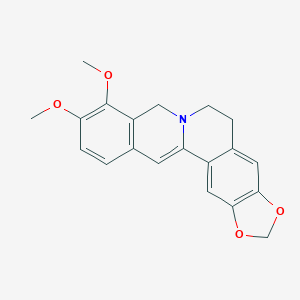
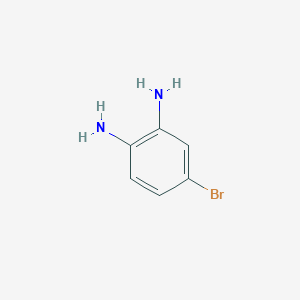
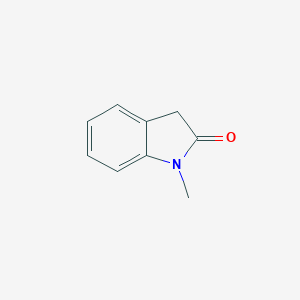
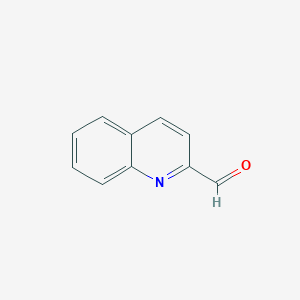
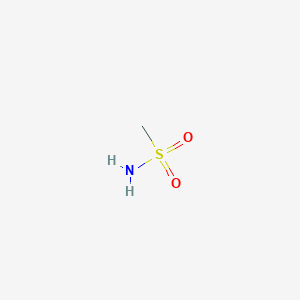
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
